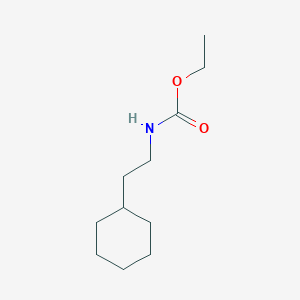![molecular formula C17H27NO2S B14355357 1-[(N-methyl-S-phenylsulfonimidoyl)methyl]-2-propylcyclohexan-1-ol CAS No. 92207-92-6](/img/structure/B14355357.png)
1-[(N-methyl-S-phenylsulfonimidoyl)methyl]-2-propylcyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(N-methyl-S-phenylsulfonimidoyl)methyl]-2-propylcyclohexan-1-ol is an organosulfur compound with a complex structure It contains a cyclohexane ring substituted with a propyl group and a hydroxyl group, along with a sulfonimidoyl group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(N-methyl-S-phenylsulfonimidoyl)methyl]-2-propylcyclohexan-1-ol typically involves multiple steps. One common method includes the reaction of cyclohexanone with a propyl Grignard reagent to form 2-propylcyclohexanone. This intermediate is then reacted with N-methyl-S-phenylsulfonimidoyl chloride in the presence of a base to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(N-methyl-S-phenylsulfonimidoyl)methyl]-2-propylcyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The sulfonimidoyl group can be reduced to a sulfonamide.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: 1-[(N-methyl-S-phenylsulfonimidoyl)methyl]-2-propylcyclohexanone.
Reduction: 1-[(N-methyl-S-phenylsulfonimidoyl)methyl]-2-propylcyclohexan-1-amine.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Applications De Recherche Scientifique
1-[(N-methyl-S-phenylsulfonimidoyl)methyl]-2-propylcyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organosulfur compounds.
Medicine: Investigated for its potential as a drug candidate due to its unique structure and reactivity.
Industry: Used in the development of new materials and polymers with specific properties.
Mécanisme D'action
The mechanism of action of 1-[(N-methyl-S-phenylsulfonimidoyl)methyl]-2-propylcyclohexan-1-ol involves its interaction with specific molecular targets. The sulfonimidoyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This compound may also interact with cellular pathways involved in oxidative stress and inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[(N-methyl-S-phenylsulfonimidoyl)methyl]cyclohex-2-en-1-ol: Similar structure but with a double bond in the cyclohexane ring.
1-[(N-methyl-S-phenylsulfonimidoyl)methyl]cyclohexan-1-amine: Similar structure but with an amine group instead of a hydroxyl group.
Uniqueness
1-[(N-methyl-S-phenylsulfonimidoyl)methyl]-2-propylcyclohexan-1-ol is unique due to the presence of both a propyl group and a hydroxyl group on the cyclohexane ring, along with the sulfonimidoyl group
Propriétés
Numéro CAS |
92207-92-6 |
|---|---|
Formule moléculaire |
C17H27NO2S |
Poids moléculaire |
309.5 g/mol |
Nom IUPAC |
1-[(N-methyl-S-phenylsulfonimidoyl)methyl]-2-propylcyclohexan-1-ol |
InChI |
InChI=1S/C17H27NO2S/c1-3-9-15-10-7-8-13-17(15,19)14-21(20,18-2)16-11-5-4-6-12-16/h4-6,11-12,15,19H,3,7-10,13-14H2,1-2H3 |
Clé InChI |
OFSOCJNCQGXDGG-UHFFFAOYSA-N |
SMILES canonique |
CCCC1CCCCC1(CS(=NC)(=O)C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methoxy-4-[(4-methylphenyl)selanyl]benzene](/img/structure/B14355277.png)
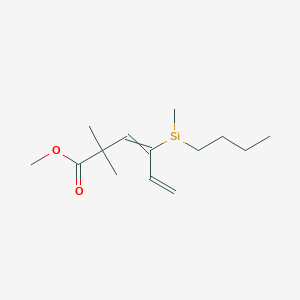

![10-[3-(Aziridin-1-yl)-2,2-dimethylpropyl]-2-chloro-10H-phenothiazine](/img/structure/B14355309.png)
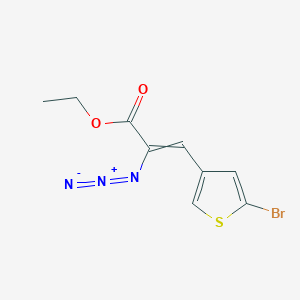
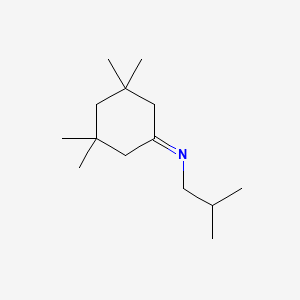
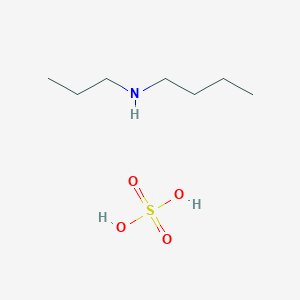

![N-[2-Nitro-4-(4-nitrophenoxy)phenyl]prop-2-enamide](/img/structure/B14355336.png)
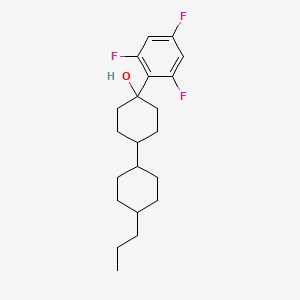
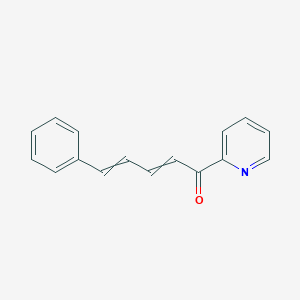
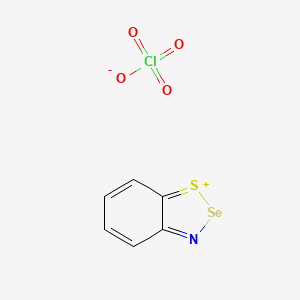
![2-[(2,2,3,3-Tetrafluoropropyl)sulfanyl]phenol](/img/structure/B14355344.png)
